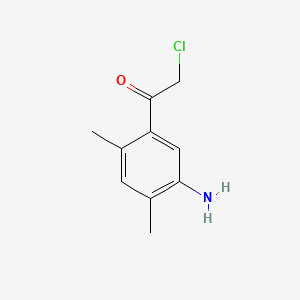
Cyclopentyl 2-sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-sulfanylacetate is an organic compound with the molecular formula C7H12O2S It is characterized by a cyclopentyl group attached to a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-sulfanylacetate can be synthesized through a multi-step process. One common method involves the esterification of cyclopentanol with thioacetic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of cyclopentyl sulfanylacetate may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentyl sulfanyl alcohol.
Substitution: Cyclopentyl sulfanyl derivatives with various functional groups.
Scientific Research Applications
Cyclopentyl 2-sulfanylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl sulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl moiety.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Similar structure but lacks the sulfanyl group.
Cyclopentyl methyl ether: Contains an ether group instead of an ester.
Cyclopentyl sulfide: Contains a sulfide group instead of an ester.
Uniqueness
Cyclopentyl 2-sulfanylacetate is unique due to the presence of both a cyclopentyl group and a sulfanylacetate moiety
Properties
CAS No. |
103604-39-3 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.231 |
IUPAC Name |
cyclopentyl 2-sulfanylacetate |
InChI |
InChI=1S/C7H12O2S/c8-7(5-10)9-6-3-1-2-4-6/h6,10H,1-5H2 |
InChI Key |
OWOIDNUJUHVXTP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)CS |
Synonyms |
Acetic acid, mercapto-, cyclopentyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



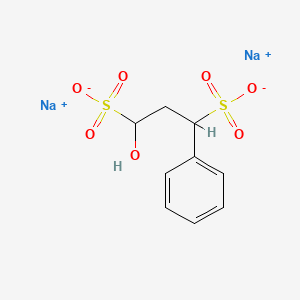
acetyl chloride](/img/structure/B560971.png)
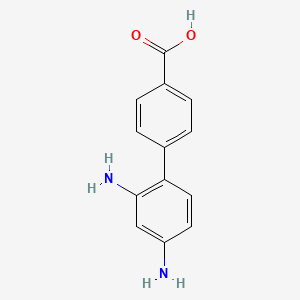
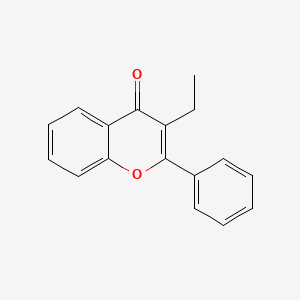
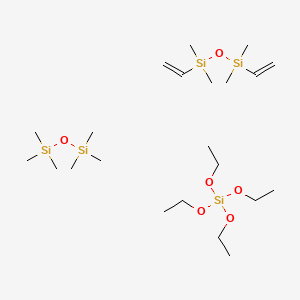

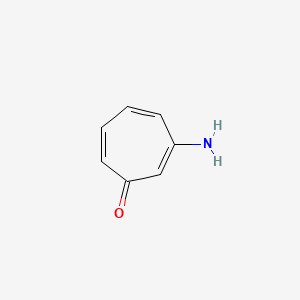

![(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B560983.png)
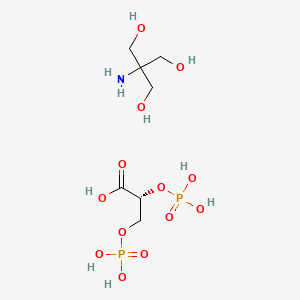
![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)
